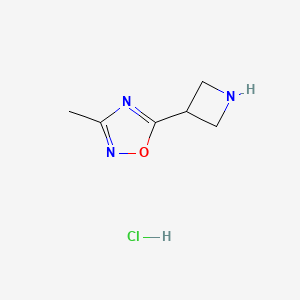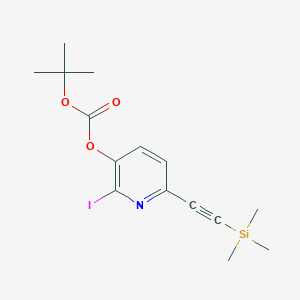
2-氨基-N-(2,2,2-三氟乙基)乙酰胺盐酸盐
描述
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is an organic compound with the molecular formula C4H8ClF3N2O. It is a derivative of acetamide, featuring an amino group bonded to an acetyl moiety, with the acetyl group further linked to a trifluoroethyl substituent. This compound is often used in various scientific research applications due to its unique chemical properties .
科学研究应用
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of veterinary insecticides, such as fluralaner.
作用机制
Target of Action
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a key intermediate in the synthesis of fluralaner , a broad-spectrum veterinary insecticide . Fluralaner is highly effective against various parasites in animals .
Mode of Action
The compound plays a critical role in the structure and function of fluralaner . In the condensation step, this compound reacts with the hydrolyzate and a condensing agent in a solvent medium, resulting in the formation of fluralaner under thermal conditions .
Biochemical Pathways
It is known that the compound is crucial in the synthesis of fluralaner , which affects the nervous system of parasites, leading to their paralysis and death .
Pharmacokinetics
Its trifluoroethyl group enhances stability and alters biological activity, impacting properties like solubility and lipophilicity .
Result of Action
The primary result of the action of 2-Amino-N-(2,2,2-Trifluoroethyl)acetamide hydrochloride is the formation of fluralaner . Fluralaner is a potent insecticide that is highly effective against various parasites in animals .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide. This reaction is followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether under pressure .
Another method involves reacting glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product, which can be salted with acid to get the desired compound .
Industrial Production Methods
Industrial production methods for 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of autoclaves and other specialized equipment is common in industrial settings to maintain the necessary reaction conditions .
化学反应分析
Types of Reactions
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride include:
- Sodium hydroxide (for base-catalyzed reactions)
- Hydrochloric acid (for acid-catalyzed reactions)
- Aqueous ammonia (for amination reactions)
Major Products Formed
The major products formed from reactions involving 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted amides .
相似化合物的比较
2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride can be compared with other similar compounds, such as:
- Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate
- 4-acetyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalene-carboxamide
These compounds share similar structural features but differ in their specific functional groups and applications. The unique trifluoroethyl substituent in 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride imparts distinct chemical properties that make it valuable for specific research and industrial applications .
属性
IUPAC Name |
2-amino-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNFKWRZLGVLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171331-39-7 | |
| Record name | Acetamide, 2-amino-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171331-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171331397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1372203.png)






![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1372214.png)
![3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B1372218.png)

![[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol](/img/structure/B1372221.png)


![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1372224.png)
